
Troxacitabine
准备方法
托罗西他滨是通过一系列涉及形成其不寻常的二氧戊环结构的化学反应合成的。合成路线通常包括以下步骤:
二氧戊环的形成: 该步骤涉及在受控条件下将合适的先驱体与二氧戊环形成试剂反应。
胞嘧啶碱基的引入: 胞嘧啶碱基通过亲核取代反应引入。
纯化和分离: 最终产物通过色谱技术纯化以获得纯的托罗西他滨.
托罗西他滨的工业生产方法涉及扩大这些合成路线,同时确保最终产品的纯度和产量。反应条件如温度、溶剂和催化剂得到优化以实现高效生产。
化学反应分析
托罗西他滨会发生多种类型的化学反应,包括:
氧化: 托罗西他滨可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以将托罗西他滨转化为其还原形式。
取代: 亲核取代反应可以将各种取代基引入托罗西他滨分子中。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
托罗西他滨有广泛的科学研究应用,包括:
化学: 托罗西他滨被用作模型化合物来研究核苷类似物及其化学性质。
生物学: 它用于生物学研究,以调查其对细胞过程和 DNA 复制的影响。
医学: 托罗西他滨在治疗各种癌症(包括白血病和实体瘤)的临床前和临床试验中显示出前景
工业: 该化合物用于制药行业开发新型抗癌药物.
作用机制
托罗西他滨通过被细胞激酶激活并掺入 DNA 来发挥作用,在那里它抑制 DNA 复制。 与其他胞嘧啶核苷类似物不同,托罗西他滨对胞嘧啶脱氨酶的失活具有抵抗力,这使其在某些情况下更有效 . 托罗西他滨的分子靶标包括 DNA 聚合酶,这对 DNA 合成和复制至关重要 .
相似化合物的比较
托罗西他滨与吉西他滨和阿糖胞苷等其他核苷类似物进行比较。 虽然所有这些化合物都共享类似的作用机制,但托罗西他滨独特的 L 构型和对胞嘧啶脱氨酶的抵抗力使其与众不同 . 类似化合物包括:
吉西他滨: 一种用于化学疗法的脱氧胞嘧啶类似物。
阿糖胞苷: 另一种用于治疗白血病的脱氧胞嘧啶类似物.
托罗西他滨独特的结构特征和对酶降解的抵抗力使其成为癌症研究和治疗中一种有价值的化合物。
生物活性
Troxacitabine, also known as Troxatyl, is a novel L-enantiomer nucleoside analog with significant potential as an antitumor agent. This compound has been extensively studied for its biological activity, particularly in the context of various cancers, including pancreatic cancer and leukemias. The following sections outline the key findings from preclinical and clinical studies regarding the biological activity of this compound.
This compound exhibits its antitumor effects primarily through the following mechanisms:
- Nucleoside Analog Activity : As a deoxycytidine analog, this compound interferes with DNA synthesis by competing with natural nucleosides during DNA replication, leading to chain termination.
- Intracellular Metabolism : this compound is phosphorylated to its active triphosphate form within cells, which is crucial for its cytotoxic effects. Studies have shown that human T-lymphocytes accumulate higher levels of this compound metabolites compared to murine cells, indicating species-specific metabolic pathways .
- Resistance Mechanisms : Research has identified that resistance to this compound can occur due to reduced nucleoside transport activity or deoxycytidine kinase (dCK) activity in certain cancer cells. This highlights the importance of understanding cellular uptake mechanisms for optimizing therapeutic strategies .
Antitumor Efficacy
This compound has demonstrated potent antitumor activity in various preclinical models:
- Xenograft Models : In studies involving human colon HT-29 xenografts, continuous infusion of this compound resulted in significant tumor regression and maintained clinically achievable plasma concentrations .
- Dose-Response Relationships : Prolonged exposure to this compound showed enhanced cytotoxicity compared to short-duration bolus administrations. For instance, a continuous infusion over 72 hours was significantly more effective than a 1-hour exposure .
Comparative Studies
A comparative analysis of the antiproliferative activity of this compound against human and murine tumor cell lines revealed that human cells required much lower concentrations for growth inhibition. Specifically, concentrations as low as 0.015 μM after 72 hours were sufficient for significant cytotoxic effects in leukemic HL60 cells .
Phase I Trials
In early clinical trials, this compound was administered via continuous infusion to assess its safety and efficacy:
- Maximum Tolerated Dose (MTD) : The MTD was established at 7.5 mg/m² over 96 hours, with dose-limiting toxicities primarily involving neutropenia and gastrointestinal symptoms .
- Pharmacokinetics : Continuous infusion allowed for sustained plasma concentrations above the target threshold (20 ng/ml), which correlated with increased antitumor activity compared to bolus dosing regimens .
Phase II Trials
This compound's efficacy was further evaluated in patients with advanced pancreatic cancer:
- Treatment Regimen : Patients received 1.5 mg/m² daily for five days every four weeks. The median time to progression was 3.5 months, with a notable survival rate at one year being 19% .
- Toxicity Profile : Adverse effects included grade 3 and 4 neutropenia in a significant proportion of patients, alongside skin-related toxicities such as rash and hand-foot syndrome .
Summary of Findings
The biological activity of this compound is characterized by its unique mechanisms of action as a nucleoside analog, its pharmacokinetic profile favoring continuous infusion administration, and its demonstrated efficacy across various cancer types. The following table summarizes key findings from preclinical and clinical studies:
常见问题
Basic Research Questions
Q. What is the mechanism of action of troxacitabine, and how does its L-configuration influence its pharmacological profile compared to D-nucleoside analogs?
this compound inhibits DNA synthesis by incorporating into DNA via DNA polymerases, causing chain termination . Its L-configuration avoids degradation by cytidine deaminase, enhancing intracellular retention. Structural studies of human deoxycytidine kinase (dCK) demonstrated efficient phosphorylation of this compound despite its non-natural stereochemistry. Enzymatic assays and crystallography revealed unique binding interactions, while comparative uptake studies in leukemia cells confirmed prolonged triphosphate metabolite retention .
Q. What preclinical models have been used to evaluate this compound's antitumor efficacy, and what are their translational limitations?
this compound was tested in human xenograft models (e.g., pancreatic AsPC-1, colon HT-29) and leukemia cell lines. While xenografts showed dose-dependent tumor regression, species differences in metabolism (e.g., 5–900× lower IC50 in human vs. murine cells) limit translational predictability. Intracellular metabolite analysis in human T-lymphocytes revealed higher triphosphate levels than in mice, underscoring interspecies variability in activation pathways .
Q. What are the key pharmacokinetic parameters of this compound, and how do clinical covariates influence its clearance?
Population pharmacokinetic modeling (NONMEM) identified a three-compartment linear model with systemic clearance of 9.1 L/h (28% interindividual variability). Creatinine clearance and body surface area explained 36% of variability, necessitating dose adjustments in renal impairment. Continuous infusion regimens (2–3 mg/m²/day) achieved target plasma concentrations (0.1–0.15 μmol/L), validated in phase I trials .
Q. What are the common toxicities observed in phase I trials of this compound, and how are they mitigated?
Dose-limiting toxicities included grade 4 neutropenia (12.5 mg/m²) and grade 3 stomatitis/hand-foot syndrome. Premedication with corticosteroids reduced rash incidence. Pharmacodynamic models linked prolonged exposure schedules (e.g., 5-day infusions) to reduced toxicity while maintaining efficacy .
Q. What endpoints are standard in phase II trials evaluating this compound for solid tumors?
Primary endpoints include objective response rate (RECIST criteria), time to progression (TTP), and survival. Secondary endpoints encompass CA 19-9 biomarker reduction, pain scores, and Karnofsky performance status. In pancreatic cancer trials, median TTP was 3.5 months, with 19% 1-year survival .
Advanced Research Questions
Q. How do MRP4/5 transporters contribute to this compound resistance, and what strategies can overcome this?
MRP4 overexpression in HEK cells conferred 4-fold resistance to this compound, attributed to efflux of phosphorylated metabolites. Co-administration with MRP inhibitors (indomethacin, probenecid) reversed resistance in vitro. Methodologically, LC-MS/MS quantified intracellular mono-/di-/triphosphate levels, while impedance aggregometry measured transporter activity .
Q. Why does this compound exhibit variable clinical efficacy across leukemia subtypes (e.g., AML vs. ALL)?
In refractory AML, this compound induced 18% response rates (2 CR, 1 PR) due to prolonged triphosphate retention in leukemic blasts. In contrast, ALL lacked responses, potentially due to lower dCK activity or higher deaminase expression. Clonal proliferation assays and metabolite profiling in patient-derived cells are critical for biomarker identification .
Q. How do species differences in this compound pharmacodynamics impact preclinical-to-clinical translation?
Murine models required 6-day continuous infusions to achieve efficacy comparable to human xenografts, reflecting slower metabolite accumulation. Human T-lymphocytes showed 10× higher triphosphate levels than murine cells, necessitating exposure-adjusted dosing in preclinical studies. Subcutaneous osmotic pumps in mice mimicked clinical steady-state concentrations (262 ng/mL) .
Q. What methodological approaches validate this compound's synergy with gemcitabine in pancreatic cancer?
Synergy was assessed using Chou-Talalay combination indices in vitro (AsPC-1, MIA PaCa-2) and xenograft models. This compound (1.5 mg/m²) combined with gemcitabine (1,000 mg/m²) produced >50% enhanced tumor regression. Mechanistic studies excluded apoptosis/DNA repair modulation, suggesting unexplored pathways like stromal interaction or metabolic cooperation .
Q. How can adaptive trial designs optimize this compound combination regimens?
A Bayesian adaptive trial (n=34) randomized patients to this compound + cytarabine/idarubicin or control. Interim analyses dropped underperforming arms (0% response in this compound + idarubicin) while retaining active combinations. Response-adaptive randomization allocated 55% of patients to the most effective arm (idarubicin + cytarabine), demonstrating feasibility in dose optimization .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in pancreatic cancer efficacy (modest monotherapy activity vs. gemcitabine synergy) highlight the need for combinatorial biomarker-driven trials .
- Statistical Rigor : Student’s t-test and NONMEM modeling ensure robust analysis of transporter-mediated resistance and pharmacokinetic variability .
- Experimental Design : Prolonged exposure schedules (5–6 days) in preclinical models align with clinical pharmacokinetic data to maximize target engagement .
属性
Key on ui mechanism of action |
Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD). |
---|---|
CAS 编号 |
145918-75-8 |
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1 |
InChI 键 |
RXRGZNYSEHTMHC-MLWJPKLSSA-N |
SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
手性 SMILES |
C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N |
规范 SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
外观 |
Solid powder |
Key on ui other cas no. |
145918-75-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。